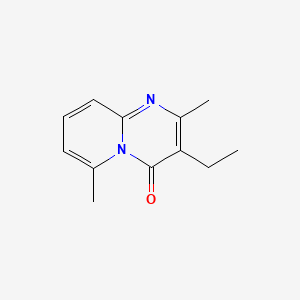
CH 150
Descripción general
Descripción
CH 150 is a heterocyclic compound with the molecular formula C12H14N2O. It belongs to the class of pyrido[1,2-a]pyrimidin-4-ones, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals and material sciences .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of CH 150 can be achieved through various methods. One common approach involves the condensation of appropriate aldehydes with 2-aminopyridine derivatives under acidic conditions. This reaction typically proceeds through the formation of an intermediate Schiff base, followed by cyclization to yield the desired pyrido[1,2-a]pyrimidin-4-one structure .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Fundamental Types of Chemical Reactions
CH150 classifies reactions into five primary categories :
| Reaction Type | General Form | Example |
|---|---|---|
| Combination/Synthesis | A + B → AB | |
| Decomposition | AB → A + B | |
| Single Replacement | A + BC → AC + B | |
| Double Replacement | AB + CD → AD + CB | |
| Combustion | Hydrocarbon + O₂ → CO₂ + H₂O |
These reactions follow the law of conservation of mass , requiring balanced equations to ensure atoms are neither created nor destroyed .
Stoichiometry and Quantitative Relationships
Stoichiometry uses balanced equations to calculate reactant/product quantities. For example, consider the reaction:
If 118.5 mL of 0.8775 M is used:
Experimental Rate Constants in Combustion Reactions
Kinetic studies report reaction rates using the modified Arrhenius equation :
Data from 1,420 combustion-related reactions (1971–1977) include :
| Reaction | A (cm³/mol⁻ⁿ/s) | B | E/R (K) | Uncertainty Factor |
|---|---|---|---|---|
| -0.70 | 8,590 | 1.5–2.0 | ||
| 1.96 | 1,760 | 1.3–1.7 |
These parameters enable modeling of reaction dynamics under varying temperatures.
Aplicaciones Científicas De Investigación
CH 150 has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Mecanismo De Acción
The mechanism of action of CH 150 involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
- 3,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one
- 4H-Pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro, 9-methyl
Uniqueness
CH 150 is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of ethyl and dimethyl groups at specific positions on the pyrido[1,2-a]pyrimidin-4-one core structure can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Propiedades
Número CAS |
70381-44-1 |
|---|---|
Fórmula molecular |
C12H14N2O |
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
3-ethyl-2,6-dimethylpyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C12H14N2O/c1-4-10-9(3)13-11-7-5-6-8(2)14(11)12(10)15/h5-7H,4H2,1-3H3 |
Clave InChI |
RCSYPYSJSNRLSK-UHFFFAOYSA-N |
SMILES |
CCC1=C(N=C2C=CC=C(N2C1=O)C)C |
SMILES canónico |
CCC1=C(N=C2C=CC=C(N2C1=O)C)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Números CAS relacionados |
70381-39-4 (mono-hydrochloride) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
3-ethyl-2,6-dimethyl-4H-pyrido(1,2-a)pyrimidin-4-one CH 150 CH 150, monohydrochloride CH-150 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













